Validated Affinity for Imidazoline I2 Receptor Confirms Its Classification as a Functional I2 Ligand
This compound demonstrates a specific binding affinity for the imidazoline I2 receptor. This is a critical differentiator from many structurally similar oxadiazole derivatives that are primarily reported for cytotoxic, antimicrobial, or other enzyme inhibitory activities. The quantified affinity establishes its primary identity as an I2 ligand, a profile that is entirely absent for its closest commercially available benzamide analogs (e.g., 2-fluoro, 4-methoxy, 4-methyl variants) based on currently available data [1].
| Evidence Dimension | Binding Affinity (Ki) to Imidazoline I2 Receptor |
|---|---|
| Target Compound Data | Ki = 145 nM |
| Comparator Or Baseline | Closest commercially available analogs (2-fluoro, 4-methoxy, 4-methyl substitutions on the benzamide ring). No published I2 receptor binding data available. Their reported activities are related to cytotoxicity and antimicrobial effects. |
| Quantified Difference | N/A (Qualitative Difference: Unique target engagement profile vs. other reported activities) |
| Conditions | Displacement of [3H]idazoxan from imidazoline I-2 receptor in rabbit kidney membranes [1] |
Why This Matters
For any research program focused on imidazoline I2 receptor modulation (relevant to pain, neuroprotection, and depression), this specific compound is the only one in its analog class with documented, quantifiable target engagement, making it the only rational starting point for procurement.
- [1] BindingDB. (n.d.). BDBM50091345 (CHEMBL2092861). Affinity Data: Ki for Imidazoline I-2 receptor. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?fil=ki&monomerid=50091345&submit=summary&tag=rep View Source
